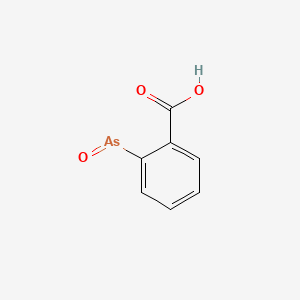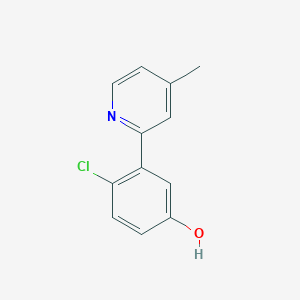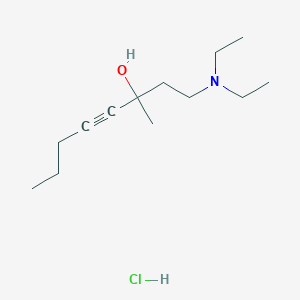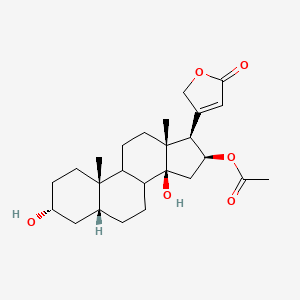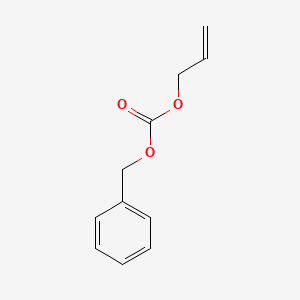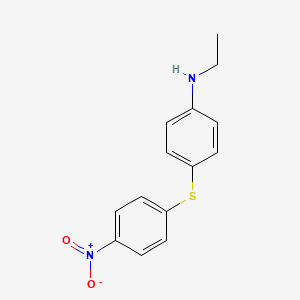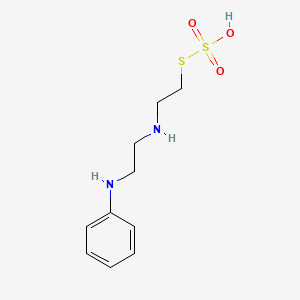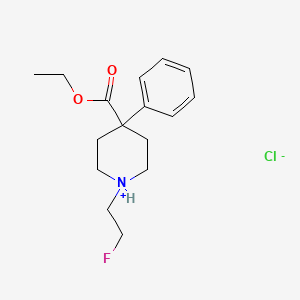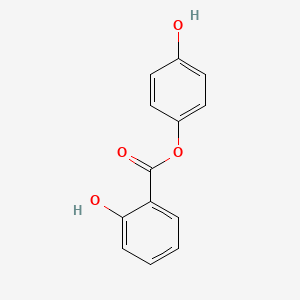![molecular formula C17H14BrNO B13758769 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL CAS No. 561052-54-8](/img/structure/B13758769.png)
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a complex organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with an amino group and a bromine atom on a phenyl ring, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL typically involves multi-step organic reactionsThe naphthalene ring is then attached via a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Applications De Recherche Scientifique
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-chloro-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-bromo-phenyl)-methyl]-anthracen-2-OL
Uniqueness: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
561052-54-8 |
|---|---|
Formule moléculaire |
C17H14BrNO |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,17,20H,19H2 |
Clé InChI |
ACGBRGNJXYICEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



